molecular formula C9H10N4 B2924300 [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine CAS No. 954261-20-2

[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2924300
CAS No.: 954261-20-2
M. Wt: 174.207
InChI Key: FAZBWEWOIVCTJE-UHFFFAOYSA-N
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Description

[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine: is a heterocyclic organic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicine, this compound derivatives are explored for their antimicrobial and anticancer properties. These derivatives have shown promise in preclinical studies for their ability to inhibit the growth of various pathogens and cancer cells .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 2-(2-pyridyl)imidazole
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

What sets [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and material science .

Properties

IUPAC Name

(2-imidazol-1-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZBWEWOIVCTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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